
N-(cyclohexylmethyl)-3-morpholinopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclohexylmethyl)-3-morpholinopropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexylmethyl group attached to a morpholino ring, which is further connected to a propanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-3-morpholinopropan-1-amine typically involves the reaction of cyclohexylmethylamine with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylmethylamine attacks the carbon atom of the chloropropanamine, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclohexylmethyl)-3-morpholinopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated amines, halogenated amines.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-3-morpholinopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(cyclohexylmethyl)-3-morpholinopropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: An amine with a similar cyclohexyl group but lacking the morpholino and propanamine components.
Morpholine: A heterocyclic amine with a morpholino ring but without the cyclohexylmethyl and propanamine groups.
N-Methylcyclohexylamine: A compound with a cyclohexyl group and a methylamine group, similar in structure but differing in functional groups.
Uniqueness
N-(cyclohexylmethyl)-3-morpholinopropan-1-amine is unique due to its combination of a cyclohexylmethyl group, a morpholino ring, and a propanamine chain This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
Fórmula molecular |
C14H28N2O |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H28N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h14-15H,1-13H2 |
Clave InChI |
NWZFEPAYHXWPTG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCCCN2CCOCC2 |
SMILES canónico |
C1CCC(CC1)CNCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)

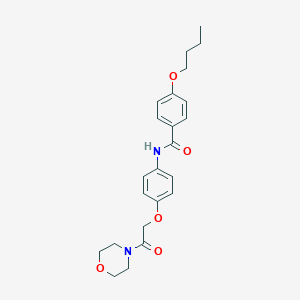
![N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B262028.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)
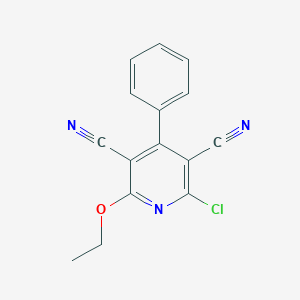
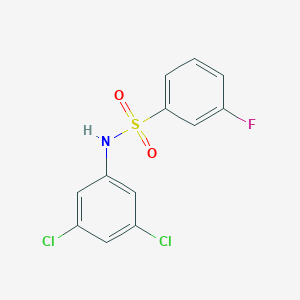
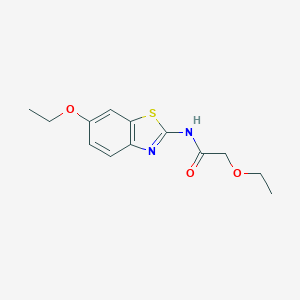
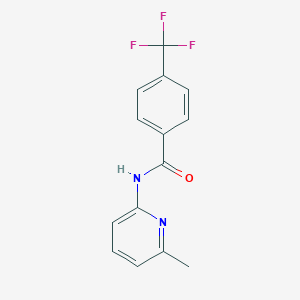
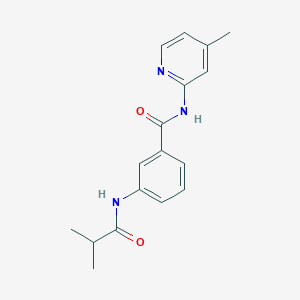
![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
